Differentiation from 1H-Triazole Analog: Zero H-Bond Donors for Enhanced Permeability
The target compound is differentiated from its close analog 3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 3589-05-7) by the absence of an N-H hydrogen bond donor (HBD). The 4-methyl substitution in the target compound (CAS 1094755-10-8) results in 0 HBDs, compared to 1 HBD for the 1H-triazole analog [1][2]. This structural difference leads to a lower computed XLogP3 value of -1.0 for the target, versus -0.4 for the analog, indicating higher hydrophilicity despite the loss of the donor [1][2]. Furthermore, the topological polar surface area (TPSA) decreases from 84.1 Ų to 73.2 Ų, which is generally predictive of improved passive membrane permeability [1][2].
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | XLogP3: -1.0; HBD Count: 0; HBA Count: 4; TPSA: 73.2 Ų; Rotatable Bonds: 1 |
| Comparator Or Baseline | 3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 3589-05-7): XLogP3: -0.4; HBD Count: 1; HBA Count: 4; TPSA: 84.1 Ų; Rotatable Bonds: 1 |
| Quantified Difference | ΔXLogP3 = -0.6; ΔHBD Count = -1; ΔTPSA = -10.9 Ų |
| Conditions | PubChem computed properties, XLogP3 3.0 algorithm [1][2] |
Why This Matters
For procurement in drug discovery, the 4-methyl cap eliminates a metabolically labile and promiscuous hydrogen bond donor while tuning lipophilicity, offering a more drug-like starting point for lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 22096352, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 3339402, 3-methanesulfonyl-4H-1,2,4-triazole. National Center for Biotechnology Information. View Source
